4-acetylphenyl methyl(phenyl)carbamate
Overview
Description
4-acetylphenyl methyl(phenyl)carbamate is a versatile organic compound involved in numerous chemical reactions and applications in organic chemistry. It serves as an intermediate for the synthesis of various pyridazine and pyrimidopyridazine derivatives with potential chemical significance.
Synthesis Analysis
The synthesis of this compound involves the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide in dioxane–water, leading to the formation of methyl [4-(oxoacetyl)phenyl]carbamate. This intermediate can then undergo condensation with ethyl acetoacetate or diethyl malonate and hydrazine hydrate, among other reactions, to yield various heterocyclic compounds (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be determined using spectroscopic methods, including IR spectroscopy, and is characterized by specific functional groups that are integral to its reactivity and interactions. Studies involving crystal structure determination further contribute to understanding its molecular geometry and interactions (Yaman et al., 2019).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including condensations and cycloadditions, leading to a diverse array of compounds. Its reactivity is influenced by the presence of the acetyl and carbamate groups, facilitating the synthesis of complex molecules (Velikorodov et al., 2010).
Mechanism of Action
The specific mechanism of action for “4-acetylphenyl methyl(phenyl)carbamate” is not provided in the search results. However, carbamates in general are known to bind to acetylcholinesterase reversibly .
Safety and Hazards
While specific safety and hazard information for “4-acetylphenyl methyl(phenyl)carbamate” is not available, it is generally advised to avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The development of new synthetic approaches to functionally substituted acetophenones and the study of their transformations represent an important problem . This could potentially include “4-acetylphenyl methyl(phenyl)carbamate” and similar compounds.
properties
IUPAC Name |
(4-acetylphenyl) N-methyl-N-phenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)13-8-10-15(11-9-13)20-16(19)17(2)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJBTSOZFZEFFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)N(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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